![molecular formula C19H26Br2O2S2 B1424114 Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate CAS No. 1098102-93-2](/img/structure/B1424114.png)

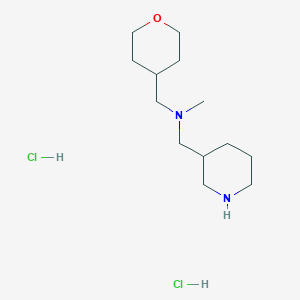

Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate

概要

説明

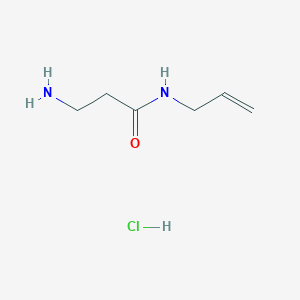

“Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate” is a chemical compound with the CAS number 1098102-93-2 . It is a solid substance .

Synthesis Analysis

The synthesis of this compound involves previously described methods . A paper reports that photosensitizers, which show absorption and emission in the long-wavelength region and high photosensitizing efficiency, can be formed in situ in cells from a 4,6-dibromothieno[3,4-b]thiophene derivative after white light irradiation .Molecular Structure Analysis

The molecular weight of “Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate” is 510.35 . Its IUPAC name is dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate . The InChI code for this compound is 1S/C19H26Br2O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-23-19(22)15-13-14-16(24-15)18(21)25-17(14)20/h13H,2-12H2,1H3 .Physical And Chemical Properties Analysis

“Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate” is a solid substance . It has a boiling point of 521.5°C at 760 mmHg . The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .科学的研究の応用

Polymer Films and Excited-State Dynamics

Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate has been utilized in studies focused on excited-state dynamics in polymer films. Specifically, its role in ultrafast singlet fission in low-bandgap polymer films has been explored. The transient absorption spectroscopy of such polymers indicates the formation of long-lived triplet excitons through singlet fission, which is a significant finding for photovoltaic applications (Kasai et al., 2015).

Conjugated Polymers in Photovoltaics

This chemical compound has also been a critical component in the synthesis of conjugated polymers for photovoltaic applications. Its incorporation into polymers leads to materials with desirable thermal, optical, and electrochemical properties, which are essential for efficient solar energy conversion (Xiao et al., 2014).

Synthesis and Applications in Organic Electronics

Studies have shown its use in the synthesis of various semiconducting polymers. These polymers demonstrate potential applications in organic electronics, such as thin-film transistors and organic photovoltaics, due to their unique electronic properties (Kim et al., 2015).

Low Bandgap Polymers

Research has focused on developing conjugated polymers with low band gaps and deep HOMO levels using dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate. These properties are critical for photovoltaic devices and other applications where efficient light absorption and energy conversion are required (Baek et al., 2010).

Capacitor Applications

It has also been used in the development of materials for capacitor applications. The synthesis of novel monomers incorporating this compound has led to the creation of electro-active materials that show promising characteristics for use in capacitors (Ates et al., 2014).

Organic Semiconductors

Moreover, it has been instrumental in designing and synthesizing organic semiconductors that can be doped by protonic acid, resulting in materials with broad absorption in the near-infrared range. Such materials are significant for developing high-performance organic electronic devices (Yin et al., 2022).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H315-H319 . This means it can cause skin irritation (H315) and serious eye irritation (H319). The precautionary statements are P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

将来の方向性

The future directions for the use of this compound could involve its application in photodynamic therapy . The formation of photosensitizers in situ in cells from this compound after white light irradiation could be utilized to design effective biomaterials for long-term imaging and improved therapy .

特性

IUPAC Name |

dodecyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26Br2O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-23-19(22)15-13-14-16(24-15)18(21)25-17(14)20/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOKPJYTDZFNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC2=C(SC(=C2S1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26Br2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30702202 | |

| Record name | Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30702202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate | |

CAS RN |

1098102-93-2 | |

| Record name | Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30702202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1424047.png)

![N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine](/img/structure/B1424049.png)

![N-[2-(Dimethylamino)ethyl]-3-piperidinecarboxamide dihydrochloride](/img/structure/B1424051.png)

![N-[3-(Dimethylamino)propyl]-2-(methylamino)-acetamide dihydrochloride](/img/structure/B1424053.png)